N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester
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Overview
Description
N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the cyclopropyl, ethoxy, and fluoro substituents. The final steps often involve the formation of the pyrrolo[3,4-b]pyridine ring and the esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro and ethoxy positions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its complex structure may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-1,4-dihydroquinoline-3-carboxylate
Uniqueness
What sets N-Allyloxycarbonyl 8-Ethoxy Moxifloxacin Ethyl Ester apart is its unique combination of functional groups and the specific arrangement of atoms within its structure. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 7-[(4aS,7aS)-1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FN3O6/c1-4-12-38-28(35)31-11-7-8-17-14-30(16-22(17)31)24-21(29)13-19-23(26(24)36-5-2)32(18-9-10-18)15-20(25(19)33)27(34)37-6-3/h4,13,15,17-18,22H,1,5-12,14,16H2,2-3H3/t17-,22+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSSBSAQWCDIII-HTAPYJJXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746974 |
Source
|
Record name | Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-[(4aS,7aS)-1-{[(prop-2-en-1-yl)oxy]carbonyl}octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1329840-03-0 |
Source
|
Record name | Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-[(4aS,7aS)-1-{[(prop-2-en-1-yl)oxy]carbonyl}octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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